molecular formula C10H18 B099637 2,7-Dimethyl-2,6-octadiene CAS No. 16736-42-8

2,7-Dimethyl-2,6-octadiene

Cat. No. B099637
CAS RN: 16736-42-8
M. Wt: 138.25 g/mol
InChI Key: PSOPUECGKNQIPH-UHFFFAOYSA-N
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Description

2,7-Dimethyl-2,6-octadiene is a chemical compound with the molecular formula C10H18 . It has an average mass of 138.250 Da and a monoisotopic mass of 138.140854 Da . It is also known by other names such as 2,6-Octadiene, 2,7-dimethyl-, and Geraniol .


Synthesis Analysis

While specific synthesis methods for 2,7-Dimethyl-2,6-octadiene were not found in the search results, related compounds have been synthesized from allylic chlorides . More detailed information may be available in specialized chemical literature or databases.


Molecular Structure Analysis

The molecular structure of 2,7-Dimethyl-2,6-octadiene consists of 10 carbon atoms and 18 hydrogen atoms . The IUPAC Standard InChI is InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

2,7-Dimethyl-2,6-octadiene is a colorless to light yellow oily liquid . It has a boiling point of 441 K and a melting point of -15 °C . It is soluble in water at a concentration of 1.51 mg/L at 25 °C .

Scientific Research Applications

Crystalline Copolymers Synthesis

Crystalline copolymers of 3-methylbutene and 2,7-dimethyl-2,6-octadiene have been synthesized using ZIEGLER-NATTA catalysts. These copolymers demonstrate sharp crystalline melting points and can be melt-spun into fibers. The chemical structure of these copolymers has been elucidated through X-ray diagrams and infrared spectra (Dipietro & Diedwardo, 1966).

Synthesis of Biologically Active Analogs

2,6-Dimethyl-2,7-octadiene derivatives have been used in the synthesis of biologically active compounds like 2,6-dimethyloctan-1-ol formate, an analog of the smaller flour beetle aggregation pheromone. This involves telomerization reactions and careful structural determination using NMR spectroscopy (Zakharkin, Guseva, & Petrovskii, 1995).

Hydroboration Studies

The hydroboration of 2,7-dimethyl-2,6-octadiene has been investigated to understand the stereochemical outcomes of the reaction. This study led to the isolation of racemic trans-2,5-diisopropylborolane, which involves complexation with various reagents (Laschober, Zorzi, & Hodgetts, 2001).

Polymerization and Copolymerization Research

2,6-Dimethyl-2,7-octadiene has been used extensively in polymerization and copolymerization processes. For instance, its copolymerization with styrene and acrylonitrile has been studied, providing insights into the composition of copolymers and their reactivity ratios (Babu & Bajaj, 1977).

Formation Mechanism in Thermal Decomposition

Research has been conducted on the formation mechanism of 2,6-dimethyl-2,6-octadienes during the thermal decomposition of linalyl β-D-glucopyranoside. This study involved analysis through GC/MS and NMR spectroscopy, revealing a new reaction mechanism (Hattori et al., 2004).

Synthesis of Pheromone Components

2,7-Dimethyl-2,6-octadiene derivatives have been synthesized for use as pheromone components in various insect species. This involves multiple step synthesis and structural confirmation through NMR and IR spectroscopy (Kad & Nohria, 1989).

properties

IUPAC Name

2,7-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOPUECGKNQIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333960
Record name 2,7-Dimethyl-2,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-2,6-octadiene

CAS RN

16736-42-8
Record name 2,7-Dimethyl-2,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
C Tanielian, J Chaineaux - Photochemistry and Photobiology, 1978 - Wiley Online Library
Results concerning Rose Bengal sensitized photoxidation of 2,7‐dimethyl‐2,6‐octadiene (A) are discussed. This diolefin may be considered as a model molecule of polyisoprene of …
Number of citations: 12 onlinelibrary.wiley.com
UT Bhalerao, H Rapoport - Journal of the American Chemical …, 1971 - ACS Publications
We have reported1-3 that selenium dioxide oxidation of a gem-dimethyl olefin leads stereospecifically to a trans aldehyde. More recently4 we have shown that with selenium dioxide …
Number of citations: 33 pubs.acs.org
J Bartoň, I Kmínek - Collection of Czechoslovak Chemical …, 1983 - cccc.uochb.cas.cz
2,7-Dimethyl-2,6-octadiene is formed in the catalytic solution for the dimerization of 2-methyl-1,3-butadiene to β-myrcene (3-methylene-7-methyl-1,6-octadiene), as revealed by mass …
Number of citations: 2 cccc.uochb.cas.cz
K Suga, S Watanabe, H Kikuchi… - Canadian Journal of …, 1968 - cdnsciencepub.com
The oligomerization of isoprene with lithium naphthalene and the dimerization of isoprene with alkali dispersion are described. Isoprene dimer, prepared by the action of lithium …
Number of citations: 12 cdnsciencepub.com
KJ Hodgetts, G Lascober, M Zorzi - 2000 - researchgate.net
The cyclic hydroboration of 2, 7-dimethyl-2, 6-octadiene was studied. It was found that the stereochemical outcome of the reaction was dependent upon the solvent, temperature, time, …
Number of citations: 3 www.researchgate.net
K SUGA, S WATANABE, T FUJITA… - Journal of Japan Oil …, 1970 - jstage.jst.go.jp
Isoprene was dimerised by lithium naphthalene to linear isoprene dimer, a mixture of 2, 6-dimethyl-2, 6-octadiene, 2, 7-dimethyl-2, 6-octadiene, and 2, 6-dimethyl-1, 6-octadiene, in …
Number of citations: 0 www.jstage.jst.go.jp
S Watanabe, K Suga, T Fujita… - Journal of Applied …, 1974 - Wiley Online Library
Various terpene alcohols were prepared from isoprene oligomers via two steps: epoxidation with peracetic acid and isomerisation with aluminium triisopropoxide. For example, 2‐…
Number of citations: 2 onlinelibrary.wiley.com
K Suga, S Watanabe, T Watanabe… - Journal of Applied …, 1969 - Wiley Online Library
Dimerisation of isoprene Page 1 318 Suga et al. : Dimerisation of Isoprene DIMERISATION OF ISOPRENE By K. SUGA, S. WATANABE, T. WATANABE and M. KUNIYOSHI Isoprene …
Number of citations: 20 onlinelibrary.wiley.com
K Suga, S Watanabe - Tetrahedron Letters, 1966 - Elsevier
Several complex catalyst systems for the selective dimerization of aliphatic conjugated dienes have been reported. For example butadiene is dimerised with the catalyst which consisted …
Number of citations: 8 www.sciencedirect.com
G Laschober, M Zorzi, KJ Hodgetts - Molecules, 2001 - mdpi.com
The cyclic hydroboration of 2,7-dimethyl-2,6-octadiene (6) was studied. It was found that the stereochemical outcome of the reaction was dependent upon the solvent, temperature, time …
Number of citations: 4 www.mdpi.com

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